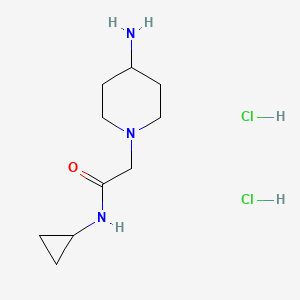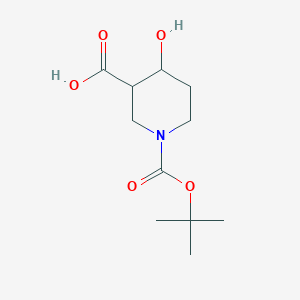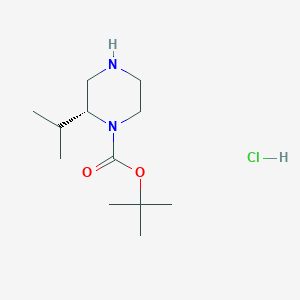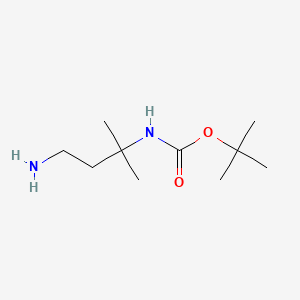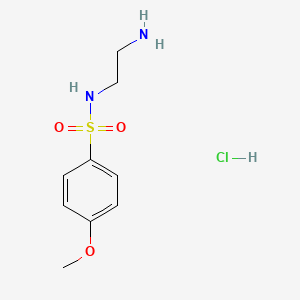
N-(2-aminoethyl)-4-methoxybenzenesulfonamide hydrochloride
Vue d'ensemble
Description
N-(2-aminoethyl)-4-methoxybenzenesulfonamide hydrochloride, commonly known as AMBSH, is a small molecule that has been studied for its various applications in the scientific research field. It has been used in a variety of research areas including drug discovery, protein engineering, and biochemistry. AMBSH is a water-soluble compound that is used to increase the solubility of other compounds in aqueous solutions. It has been found to be a useful tool in the study of various chemical and biochemical processes.
Applications De Recherche Scientifique
Antitumor Sulfonamides
N-(2-aminoethyl)-4-methoxybenzenesulfonamide hydrochloride and related sulfonamides have been evaluated for their antitumor properties. Compounds from sulfonamide-focused libraries were assessed in cell-based antitumor screens, revealing their potential as cell cycle inhibitors. For instance, compounds like E7010 and E7070 have shown preliminary clinical activities and are progressing through clinical trials. E7010 acts as an orally active antimitotic agent disrupting tubulin polymerization, while E7070 belongs to a novel class of antiproliferative agents affecting cell cycle phases. The high-density oligonucleotide microarray analysis of these compounds further elucidates their mechanism by highlighting the gene expression changes and essential pharmacophore structures. This class of sulfonamides, including derivatives like ER-67880, offers insights into drug-sensitive cellular pathways, making them valuable in the study of oncolytic small molecules and medicinal genomics (Owa et al., 2002).
Aminothiazole-Paeonol Derivatives
Similarly, aminothiazole-paeonol derivatives have been synthesized and characterized for their anticancer potential. These compounds, particularly N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide, demonstrated high anticancer potential against various cancer cell lines. Their potency against human gastric adenocarcinoma and colorectal adenocarcinoma, along with a lower cytotoxicity to fibroblasts, indicates their superiority over traditional treatment agents like 5-fluorouracil. These novel derivatives might serve as promising lead compounds for developing anticancer agents, specifically for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-methoxybenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-14-8-2-4-9(5-3-8)15(12,13)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPYQPXGITVTPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


